3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide
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Overview
Description
3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorophenyl group, and a cyclohexylpropanamide moiety
Mechanism of Action
Target of Action
Both compounds contain a 1,2,4-triazole moiety. Triazole derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry. They are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of triazole derivatives often involves interactions with these targets, leading to changes in cellular processes. For example, some triazole derivatives are known to inhibit cytochrome P450-dependent 14α-demethylation of lanosterol, a key step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Biochemical Pathways
Depending on their specific targets, triazole derivatives can affect various biochemical pathways. For example, by inhibiting ergosterol biosynthesis, they can disrupt the integrity of the fungal cell membrane, leading to cell death .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For triazole derivatives that inhibit ergosterol biosynthesis, the result of their action is typically the death of fungal cells .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. For example, the activity of triazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the triazole ring, which in turn can affect its ability to interact with its target .
Preparation Methods
The synthesis of 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide involves several steps. One common synthetic route starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by reaction with 2-aminoacetonitrile hydrochloride to form 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile. This intermediate is then heated under reflux in ethanol to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer and antioxidant properties.
1,2,3-Triazoles: Widely used in pharmaceutical chemistry for their biological activities. The uniqueness of 3-{2-[(4-chlorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c26-18-12-10-17(11-13-18)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-14-22(32)27-19-6-2-1-3-7-19/h4-5,8-13,19H,1-3,6-7,14-16H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONAQKNCGCUCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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